

1,3-Benzoxazol-4-amine CAS number and molecular formula

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Compound of Interest

Compound Name: 1,3-Benzoxazol-4-amine

Cat. No.: B1270219

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An In-depth Technical Guide to 1,3-Benzoxazol-4-amine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Benzoxazol-4-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds.^{[1][2]} This guide consolidates available data on its chemical properties, synthesis, and potential applications, particularly as a building block for novel therapeutics.

Core Compound Identification

1,3-Benzoxazol-4-amine is a substituted benzoxazole, an aromatic organic compound composed of a fused benzene and oxazole ring. Its structure is notable for the presence of an amine group at the 4-position, which serves as a key functional handle for further chemical modifications.

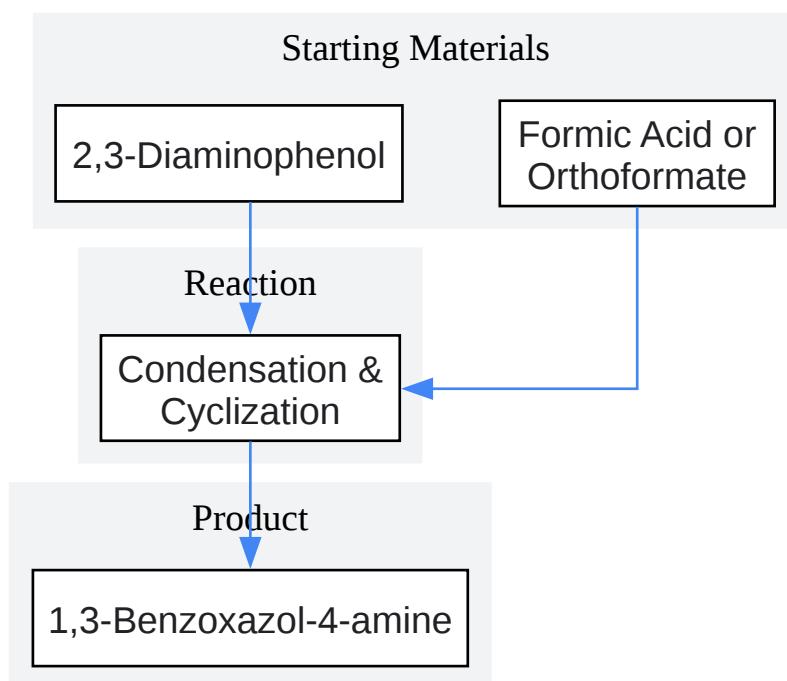
Property	Data	Source(s)
CAS Number	163808-09-1	[3]
Molecular Formula	C ₇ H ₆ N ₂ O	[3]
Molecular Weight	134.14 g/mol	[3]
IUPAC Name	1,3-benzoxazol-4-amine	

Note: Experimental physicochemical data such as melting point, boiling point, and solubility for **1,3-Benzoxazol-4-amine** are not readily available in the public domain as of the date of this guide.

Synthesis of 1,3-Benzoxazol-4-amine

While a specific, detailed experimental protocol for the synthesis of **1,3-Benzoxazol-4-amine** is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for benzoxazole formation. The most common and traditional approach involves the condensation of a 2-aminophenol derivative with a suitable cyclizing agent.

A general workflow for the synthesis of benzoxazoles is outlined below. The synthesis of **1,3-Benzoxazol-4-amine** would likely start from 2,3-diaminophenol.



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Caption: Proposed synthetic workflow for **1,3-Benzoxazol-4-amine**.

Representative Experimental Protocol for Benzoxazole Synthesis

The following is a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde, which illustrates the core chemical transformation. This protocol is adapted from green synthesis methodologies.^[1]

Reaction: Condensation of 2-aminophenol with an aromatic aldehyde.

Materials:

- 2-Aminophenol (1.0 eq)
- Aromatic Aldehyde (1.0 eq)
- Ammonium Chloride (NH₄Cl) as catalyst (catalytic amount)

- Ethanol as solvent

Procedure:

- In a round-bottom flask, dissolve 2-aminophenol and the aromatic aldehyde in ethanol.
- Add a catalytic amount of ammonium chloride to the mixture.
- Stir the reaction mixture at 80-90°C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the solid product, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain the purified benzoxazole derivative.

Characterization: The final product is typically characterized by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[\[1\]](#)

Applications in Drug Discovery and Chemical Biology

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[2\]](#) **1,3-Benzoxazol-4-amine**, with its reactive amino group, is an ideal starting material or "building block" for creating more complex molecules with therapeutic potential.

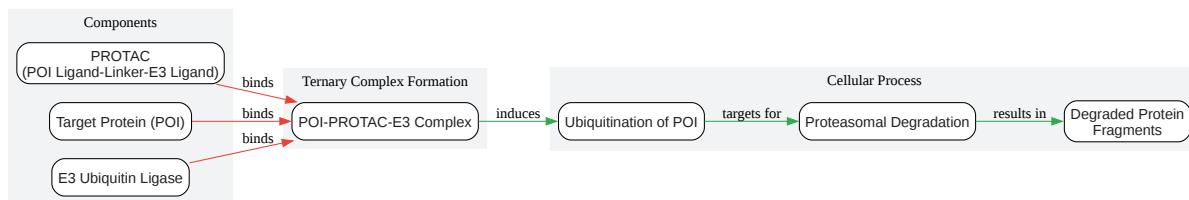
4.1. Role as a Building Block in Proteolysis-Targeting Chimeras (PROTACs)

A significant modern application for molecules like **1,3-Benzoxazol-4-amine** is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

A PROTAC molecule generally consists of:

- A ligand that binds to a target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

The primary amine of **1,3-Benzoxazol-4-amine** can be used as an attachment point for a linker or as part of the ligand that binds to the protein of interest.



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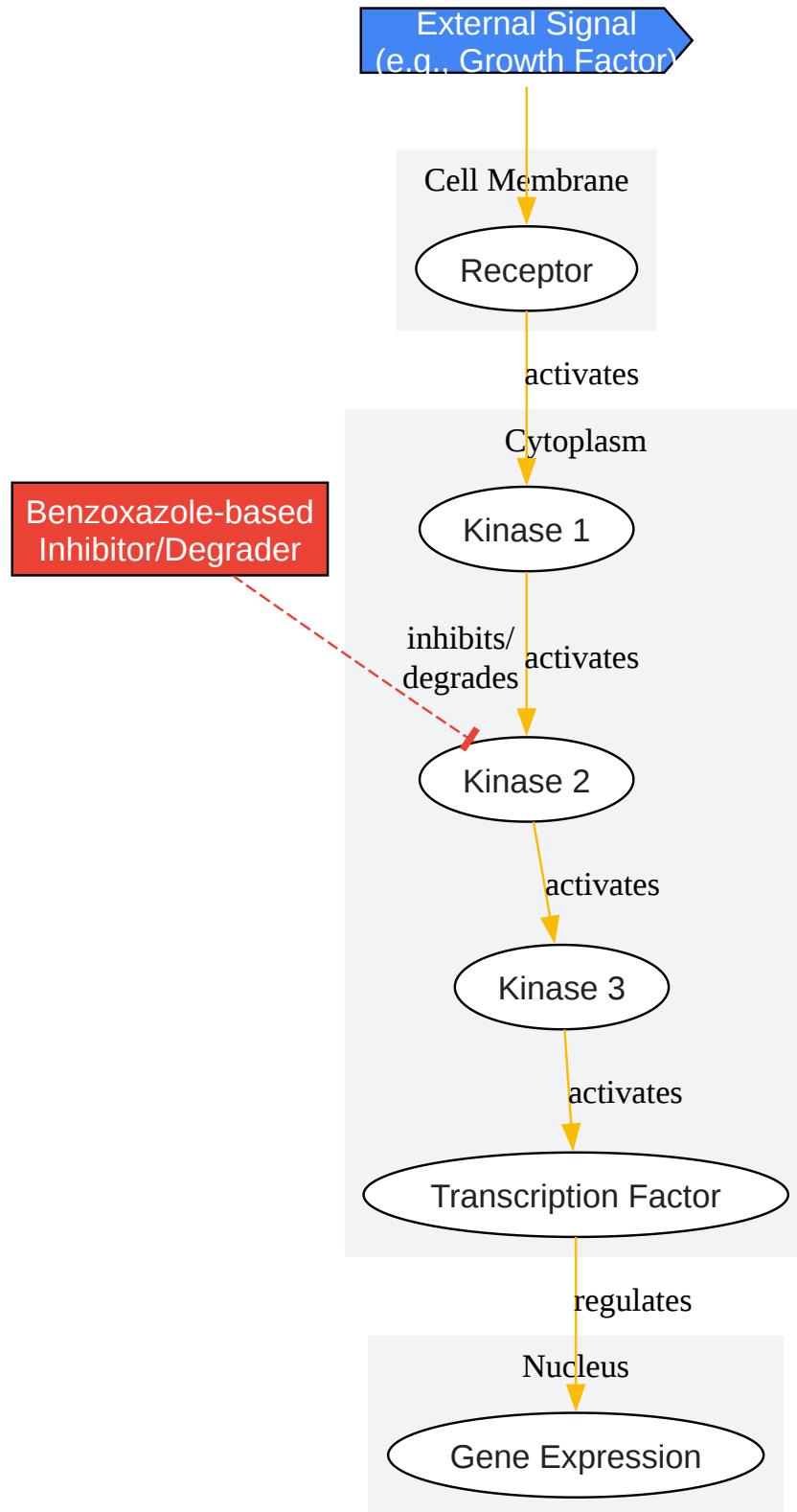
Caption: General mechanism of action for a PROTAC molecule.

While **1,3-Benzoxazol-4-amine** is marketed as a building block for proteomics and PROTAC development, specific examples of its incorporation into a publicly disclosed PROTAC are not available in the reviewed literature. Its utility lies in its potential to be part of novel ligands designed to bind to new protein targets.

Potential Biological Targets and Signaling Pathways

Benzoxazole derivatives are known to interact with a variety of biological targets, including kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors feature heterocyclic scaffolds similar to benzoxazole. A disruption of kinase signaling pathways is a common strategy in cancer therapy.

Below is a simplified representation of a generic kinase signaling cascade that could be targeted by a drug derived from a benzoxazole building block.



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Caption: A generic kinase signaling pathway targeted by an inhibitor.

Conclusion

1,3-Benzoxazol-4-amine is a valuable chemical entity for researchers in drug discovery. While specific experimental data for this compound is sparse in publicly available literature, its structural features, particularly the benzoxazole core and the reactive amine group, make it a highly attractive building block for the synthesis of novel bioactive molecules. Its potential for use in cutting-edge therapeutic modalities like PROTACs underscores its importance for future research and development in medicinal chemistry. Further publications detailing its synthesis, characterization, and application are anticipated as its use becomes more widespread.

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